Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate, also known as TAK-659, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, resulting in decreased proliferation and survival of malignant B-cells. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also demonstrated synergistic effects when used in combination with other targeted therapies such as venetoclax and ibrutinib.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate inhibits BTK activity by binding to the active site of the enzyme and preventing its phosphorylation of downstream targets.
Biochemische Und Physiologische Effekte
In addition to its effects on B-cell receptor signaling, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to have other biochemical and physiological effects. For example, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also been shown to inhibit the proliferation and activation of T-cells, which play a role in the adaptive immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate is its specificity for BTK, which reduces the potential for off-target effects. Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one limitation of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its effectiveness in certain disease contexts.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate. For example, Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate has been shown to have synergistic effects when used in combination with venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor. Another potential future direction is the investigation of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate in other disease contexts such as autoimmune disorders. Finally, the development of more potent analogs of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate may improve its effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of Ethyl 4,5,6,7-tetrahydro-2-(acetylamino)-6-methylbenzo(b)thiophene-3-carboxylate was first reported in 2016 by researchers at Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-aminothiophene with acetic anhydride to form the corresponding N-acetyl derivative, which is then reacted with ethyl 2-bromo-3-oxobutanoate to form the desired product.
Eigenschaften
IUPAC Name |
ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-18-14(17)12-10-6-5-8(2)7-11(10)19-13(12)15-9(3)16/h8H,4-7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOGJFVKKPVAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998263 | |
Record name | N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.37 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
CAS RN |
76981-73-2 | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-6-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70998263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.